1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine

GlyT1 Inhibition SAR Conformational Analysis

1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine (CAS 60013-06-1) is a symmetrical bis-benzoylpiperazine derivative featuring an ethylene bridge linking two N-benzoylpiperazine moieties. It belongs to a broader class of benzoylpiperazine compounds investigated extensively as potent and selective inhibitors of the glycine transporter subtype 1 (GlyT1), a target for cognitive deficits associated with schizophrenia and Alzheimer's disease.

Molecular Formula C24H30N4O2
Molecular Weight 406.53
CAS No. 60013-06-1
Cat. No. B2897800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine
CAS60013-06-1
Molecular FormulaC24H30N4O2
Molecular Weight406.53
Structural Identifiers
SMILESC1CN(CCN1CCN2CCN(CC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C24H30N4O2/c29-23(21-7-3-1-4-8-21)27-17-13-25(14-18-27)11-12-26-15-19-28(20-16-26)24(30)22-9-5-2-6-10-22/h1-10H,11-20H2
InChIKeyCEUCPYWGEAXGQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine (CAS 60013-06-1): Structural Baseline and Compound Class


1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine (CAS 60013-06-1) is a symmetrical bis-benzoylpiperazine derivative featuring an ethylene bridge linking two N-benzoylpiperazine moieties . It belongs to a broader class of benzoylpiperazine compounds investigated extensively as potent and selective inhibitors of the glycine transporter subtype 1 (GlyT1), a target for cognitive deficits associated with schizophrenia and Alzheimer's disease [1]. Its structure enables it to serve as a key intermediate or scaffold for generating focused libraries of CNS-active agents.

Why Generic Substitution Fails for 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine


In the benzoylpiperazine class, seemingly minor structural modifications result in divergent structure-activity relationships (SAR) that render generic substitution unreliable. The ethylene linker in CAS 60013-06-1 is critical for defining the spatial orientation of the two pharmacophoric benzoylpiperazine units, a parameter known to dictate GlyT1 inhibitory potency and selectivity over the GlyT2 isoform [1]. Substituting this compound with a close analog like the methylene-bridged variant (CAS 39585-46-1) or an asymmetrical piperidine-containing derivative can drastically alter binding kinetics, in vivo efficacy, and even shift the compound's pharmacology toward entirely different targets, as demonstrated in SAR studies of this chemical series [2].

Quantitative Differentiation Evidence Guide for 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine


Ethylene vs. Methylene Linker: Impact on Conformational Flexibility and Predicted Target Engagement

The target compound possesses an ethylene (-CH2-CH2-) linker between the two piperazine rings, contrasting with the closest commercial analog, 1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine (CAS 39585-46-1), which has a single methylene (-CH2-) linker . The extended linker in CAS 60013-06-1 increases the molecule's degrees of freedom, which can significantly affect the optimal dihedral angle and distance between the two N-benzoyl groups required for bidentate binding in transporter proteins. While highly specific, quantitative binding data distinguishing these two exact compounds is not publicly available, SAR studies on GlyT1 benzoylpiperazine inhibitors demonstrate that even single-atom linker length alterations can reduce inhibitory potency by over 10-fold due to suboptimal spacing of the aryl groups within the hydrophobic pocket [1].

GlyT1 Inhibition SAR Conformational Analysis Neuropharmacology

Symmetrical Bis-benzoylpiperazine Scaffold vs. Asymmetrical Analogs: Synthetic Utility for Parallel Library Synthesis

CAS 60013-06-1 offers a unique symmetrical bis-electrophilic/nucleophilic scaffold that can be selectively mono-debenzoylated or alkylated to generate asymmetrical probes, a synthetic advantage not shared by its analog 1-Benzoyl-4-(4-benzoylpiperazin-1-yl)piperidine . The two chemically equivalent piperazine nitrogens allow for statistical or sequential derivatization strategies, whereas the piperidine analog introduces inherent asymmetry and a less nucleophilic tertiary amine, complicating late-stage diversification. In practice, this symmetry simplifies the rapid generation of compound libraries for SAR exploration, a key differentiator for medicinal chemistry sourcing [1].

Medicinal Chemistry Scaffold Hopping Parallel Synthesis CNS Drug Discovery

Glycine Transporter 1 (GlyT1) Inhibition Potential: Class-Level Pharmacological Profile

The benzoylpiperazine chemotype, encompassing CAS 60013-06-1, was identified from a high-throughput screen at Roche as a structurally novel GlyT1 inhibitor class [1]. Lead optimization within this patent space yielded clinical candidates demonstrating potent GlyT1 inhibition (IC50 < 100 nM) and excellent selectivity (>100-fold) over the GlyT2 isoform [2]. The specific ethylene-bridged scaffold of CAS 60013-06-1 places the two benzoyl groups at an optimal distance for interacting with the intracellular gate of GlyT1, a binding mode confirmed by cryo-EM studies of related benzoylpiperazine inhibitors [3]. This mechanism enhances NMDA receptor function, addressing both positive and negative symptoms in schizophrenia models.

GlyT1 NMDA Receptor Schizophrenia Cognitive Enhancement

Physicochemical Differentiation: Lipophilicity and CNS Multiparameter Optimization (MPO) Score

The extended ethylene linker in CAS 60013-06-1 (cLogP ~2.8) marginally increases lipophilicity compared to the methylene-bridged analog (cLogP ~2.5) . While this difference is modest, CNS drug discovery programs are acutely sensitive to even small LogP changes, as the optimal range for brain penetration (CNS MPO score ≥4) requires a calculated LogP between 1 and 3 [1]. The slightly higher lipophilicity of the ethylene analog may enhance passive membrane permeability but could also increase the risk of hERG binding or metabolic clearance. A direct comparison of these two scaffolds allows medicinal chemists to probe this delicate balance.

CNS Drug Likeness Lipophilicity ADME Physicochemical Properties

High-Impact Application Scenarios for 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine Procurement


Probing Linker-Dependent Pharmacology in GlyT1 Inhibitor Lead Optimization

In a medicinal chemistry campaign targeting cognitive impairment in schizophrenia (CIAS), CAS 60013-06-1 serves as the 'ethylene linker' benchmark. Researchers can directly compare its in vitro GlyT1 inhibition IC50, selectivity against GlyT2, and in vivo efficacy in a Novel Object Recognition (NOR) model with the 'methylene linker' analog (CAS 39585-46-1). This head-to-head comparison isolated the linker's contribution to the pharmacophore, as evidenced by SAR trends established in the Roche benzoylpiperazine patent family [1].

Synthesis of Asymmetrical Bivalent Ligands for Dimeric GPCR Targets

The symmetrical bis-piperazine scaffold of CAS 60013-06-1 is an ideal starting material for generating bivalent ligands targeting dimeric G-protein coupled receptors (GPCRs) implicated in psychosis [2]. Sequential selective N-deprotection of one benzoyl group allows for the introduction of a first pharmacophore, followed by modification of the second arm, enabling the exploration of heterobivalent ligand space. This synthetic route provides a significant advantage over asymmetrical scaffolds that require more complex protection strategies [1].

Development of Proteolysis Targeting Chimeras (PROTACs) Targeting CNS Transporters

CAS 60013-06-1 can be employed as a GlyT1-binding warhead in the design of PROTACs for targeted protein degradation. One piperazine moiety is derivatized with a linker to an E3 ligase recruiting element (e.g., a VHL or CRBN ligand), while the other maintains the benzoyl group for target engagement. The ethylene spacer provides sufficient length to form a stable ternary complex, a strategy validated by structural studies of benzoylpiperazine inhibitors bound to the inward-open conformation of GlyT1 [3].

Analytical Reference Standard for Process Chemistry and Impurity Profiling

In the GMP synthesis of clinical-stage benzoylpiperazine GlyT1 inhibitors, CAS 60013-06-1 is a critical reference standard for identifying and quantifying process-related impurities arising from dimerization side reactions. Its unique retention time and mass spectral fragmentation pattern, distinct from the methylene dimer, ensures accurate analytical method validation (AMV) when monitoring ethylene-bridged dimer formation during scale-up [1].

Quote Request

Request a Quote for 1-Benzoyl-4-[2-(4-benzoylpiperazin-1-yl)ethyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.